molecular formula C16H16N2O4 B3332248 [Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid CAS No. 880391-37-7

[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid

Cat. No. B3332248
CAS RN: 880391-37-7
M. Wt: 300.31 g/mol
InChI Key: QRVNMMSFDFWMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid” is a compound that contains a pyrrole ring system. Pyrrole is a biologically active scaffold known for its diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . The compound has a molecular weight of 243.26 .


Synthesis Analysis

The synthesis of similar compounds involves the Paal–Knorr reaction, which was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione. An aldehyde group was then introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile .


Molecular Structure Analysis

The molecular structure of “[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid” includes a benzoyl group, a formyl group, and a dimethyl-pyrrol group. The InChI code for the compound is 1S/C14H13NO3/c1-9-6-12 (8-16)10 (2)15 (9)13-5-3-4-11 (7-13)14 (17)18/h3-8H,1-2H3, (H,17,18) .


Chemical Reactions Analysis

The chemical reactions involving pyrrole-containing compounds are diverse due to the versatility of the pyrrole ring system. The Paal–Knorr reaction is one such example used in the synthesis of these compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.26 and a melting point of 198-200°C . It is a powder at room temperature .

Mechanism of Action

The mechanism of action of pyrrole-containing compounds is diverse and depends on the specific compound. They are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, H335. Precautionary measures include avoiding inhalation and contact with skin and eyes .

Future Directions

Pyrrole-containing compounds are considered a potential source of biologically active compounds. Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

2-[benzoyl-(3-formyl-2,5-dimethylpyrrol-1-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-8-14(10-19)12(2)18(11)17(9-15(20)21)16(22)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVNMMSFDFWMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1N(CC(=O)O)C(=O)C2=CC=CC=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid
Reactant of Route 2
[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid
Reactant of Route 3
Reactant of Route 3
[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid
Reactant of Route 4
[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid
Reactant of Route 5
[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid
Reactant of Route 6
[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.